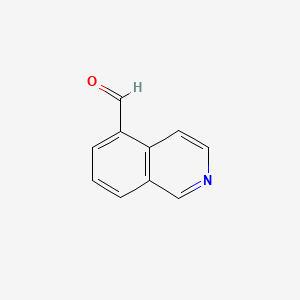

Isoquinoline-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRSABOCKMOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426879 | |

| Record name | isoquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80278-67-7 | |

| Record name | isoquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Isoquinoline-5-carbaldehyde

Introduction: The Strategic Importance of Isoquinoline-5-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a reactive aldehyde group at the 5-position, renders it an invaluable intermediate for the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed herein are grounded in established chemical principles, ensuring reproducibility and scalability.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, this compound serves as a key precursor in the synthesis of novel therapeutic agents and functional materials.[1] Its applications extend to the development of fluorescent probes for biological imaging, highlighting its versatility in diverse scientific domains.[1]

This document will delve into the practical aspects of preparing this compound, offering a critical analysis of various synthetic strategies. Furthermore, it will provide a detailed protocol for the rigorous characterization of the final product, employing a suite of spectroscopic techniques to confirm its identity and purity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | [1][5][6] |

| Molecular Weight | 157.17 g/mol | [1][5][6] |

| Appearance | Yellow to light brown solid/powder | [1][5] |

| Melting Point | 113-122 °C | [7][8] |

| Boiling Point | 331.7 ± 15.0 °C at 760 mmHg | [5][7] |

| CAS Number | 80278-67-7 | [1][5][6] |

| Purity | ≥ 96% (GC/HPLC) | [1][8] |

Safety Information: this compound is classified as an irritant and is harmful if swallowed.[5][6] It can cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at 0-8°C.[1]

Synthetic Methodologies: A Comparative Analysis

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.[9][10][11][12] These methods typically involve the cyclization of a β-phenylethylamine derivative. However, the direct synthesis of this compound often involves the modification of a pre-existing isoquinoline scaffold. Below, we explore common and effective strategies.

Diagram of Synthetic Pathways

Caption: Key synthetic routes to this compound.

Protocol 1: Oxidation of 5-(Hydroxymethyl)isoquinoline

This is a common and reliable method that utilizes a readily available starting material. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-(hydroxymethyl)isoquinoline in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetone). The choice of solvent depends on the selected oxidizing agent.

-

Addition of Oxidant: Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution. MnO₂ is often preferred due to its selectivity for allylic and benzylic alcohols and the ease of workup.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the manganese salts or PCC byproducts. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Reduction of Isoquinoline-5-carbonitrile

This method offers an alternative route starting from the corresponding nitrile. The use of a controlled reducing agent is essential to stop the reduction at the aldehyde stage.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve isoquinoline-5-carbonitrile in an anhydrous solvent such as toluene or dichloromethane.

-

Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) to the cooled solution. The stoichiometry of DIBAL-H should be carefully controlled (typically 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography as described in Protocol 1.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. A combination of spectroscopic techniques is employed for this purpose.

Diagram of Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern consistent with the substituted isoquinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm.

Experimental Protocol for NMR Spectroscopy: [13][14]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[13][14]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data: For this compound (C₁₀H₇NO), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (158.0600).

Experimental Protocol for Mass Spectrometry: [13]

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13][15]

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data: The IR spectrum of this compound will show a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic peaks for the aromatic C-H and C=C bonds will also be present.[13]

Experimental Protocol for IR Spectroscopy: [13]

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[13]

Summary of Expected Spectroscopic Data

| Technique | Key Feature | Expected Value/Region |

| ¹H NMR | Aldehyde Proton (CHO) | ~10 ppm (singlet) |

| Aromatic Protons | 7.5 - 9.5 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 200 ppm |

| Aromatic Carbons | ~120 - 150 ppm | |

| Mass Spec (HRMS) | [M+H]⁺ | m/z ≈ 158.0600 |

| IR Spectroscopy | C=O Stretch | ~1690 - 1715 cm⁻¹ |

Applications in Drug Discovery and Materials Science

This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules and functional materials.[1]

-

Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential anticancer and anti-inflammatory activities.[1] The aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex drug candidates. For instance, it can be used to synthesize thiosemicarbazone derivatives, a class of compounds known for their antitumor properties.[4]

-

Fluorescent Probes: The isoquinoline core possesses inherent fluorescence properties, which can be modulated by the introduction of different functional groups. This compound serves as a platform for creating novel fluorescent probes for imaging and sensing applications in biological systems.[1]

-

Materials Science: The unique electronic properties of the isoquinoline ring system make it an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The outlined protocols, coupled with the comprehensive characterization data, offer a robust framework for researchers and scientists working with this important chemical intermediate. The versatility of this compound in organic synthesis underscores its significance in the ongoing quest for novel pharmaceuticals and advanced materials. Adherence to the described methodologies and safety precautions will ensure the successful and safe preparation of this valuable compound.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Isoquinoline-5-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. Isoquinoline synthesis [quimicaorganica.org]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

"physical and chemical properties of Isoquinoline-5-carbaldehyde"

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a reactive aldehyde group appended to the C5 position of an isoquinoline scaffold, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its unique electronic and structural properties facilitate the synthesis of a wide array of bioactive molecules, including anti-cancer and anti-inflammatory agents, as well as advanced materials for electronic applications.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, reactivity, synthesis, and applications of this compound, grounded in established scientific literature and supplier data. It is intended to serve as an authoritative resource for professionals engaged in chemical research and drug development.

Introduction to this compound: A Strategic Intermediate

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural alkaloids and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities.[2][3] this compound (also known as 5-formylisoquinoline) emerges as a particularly valuable derivative. The presence of the aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the strategic introduction of diverse functional groups and the elaboration of the isoquinoline core into more complex structures.[1] Consequently, it is a key starting material in the development of novel therapeutics, fluorescent probes for biological imaging, and functional organic materials.[1]

Physicochemical Properties

This compound is typically supplied as a yellow to brown solid powder.[1][4] Its core physical and chemical identifiers are crucial for its proper handling, characterization, and use in quantitative experiments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Isoquinoline-5-carboxaldehyde, 5-Formylisoquinoline | [1][6] |

| CAS Number | 80278-67-7 | [1][5] |

| Molecular Formula | C₁₀H₇NO | [1][5] |

| Molecular Weight | 157.17 g/mol | [1][5][6] |

| Appearance | Yellow to brown solid powder | [1][4][7] |

| Melting Point | 113 - 122 °C | [4][6][8] |

| Boiling Point | 331.7 °C at 760 mmHg (Predicted) | [7][8] |

| Purity | ≥96% (GC/HPLC) | [4] |

| SMILES | O=Cc1cccc2cnccc12 | [6] |

| InChIKey | ILRSABOCKMOFGW-UHFFFAOYSA-N | [4][5] |

Spectroscopic Profile for Structural Elucidation

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The unique electronic environment created by the fusion of the aromatic benzene ring, the heterocyclic pyridine ring, and the electron-withdrawing aldehyde group results in a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the structure.

-

¹H NMR (DMSO-d₆): The spectrum is characterized by several key signals. The aldehydic proton appears as a singlet at approximately δ 10.40 ppm. A singlet for the proton at the C1 position of the isoquinoline ring is observed around δ 9.44 ppm. The remaining aromatic protons appear in the range of δ 7.90-8.85 ppm, showing characteristic splitting patterns corresponding to their positions on the bicyclic ring system.[7]

-

¹³C NMR (DMSO-d₆): The carbonyl carbon of the aldehyde group gives a distinctive signal in the downfield region, around δ 194.23 ppm.[7] The other nine aromatic carbons resonate between δ 117.2 and 153.5 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent absorption band is the strong C=O stretch of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at an m/z of 158.06004, consistent with the molecular formula C₁₀H₇NO.[9][10]

Generalized Protocol for Spectroscopic Analysis

The following outlines a standard workflow for the characterization of an isoquinolinecarbaldehyde sample. This self-validating system ensures data integrity through systematic analysis.

Caption: General workflow for spectroscopic characterization.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the interplay between the aldehyde group and the isoquinoline ring system.

-

Reactivity of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition. It readily undergoes reactions such as Wittig olefination, condensation with amines to form imines (Schiff bases), and reduction to the corresponding alcohol (isoquinolin-5-ylmethanol) or oxidation to the carboxylic acid (isoquinoline-5-carboxylic acid). These transformations are fundamental to its role as a synthetic intermediate.[1]

-

Reactivity of the Isoquinoline Ring: The isoquinoline nucleus is a weak base (pKa of the protonated form is ~5.14) due to the lone pair of electrons on the nitrogen atom.[11] It undergoes electrophilic aromatic substitution (SEAr), with reactions like nitration and sulfonation occurring preferentially at the C5 and C8 positions of the benzene ring portion.[12][13] The presence of the deactivating aldehyde group at C5 would be expected to direct incoming electrophiles primarily to the C8 position. Nucleophilic aromatic substitution (SNAr) is more difficult but can occur at the C1 position, especially if a good leaving group is present.

Caption: Key reactivity sites on this compound.

Synthesis and Purification

While various methods exist for the synthesis of substituted isoquinolines, a common and effective laboratory-scale preparation of this compound involves the formylation of a metalated isoquinoline precursor.[7][14]

Synthesis via Lithiation and Formylation

This method leverages the directed ortho-metalation chemistry of a suitable isoquinoline derivative. A typical precursor is 5-bromoisoquinoline.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromoisoquinoline is chosen because the bromine atom can be readily exchanged for a lithium atom.

-

Lithiation Agent: n-Butyllithium (n-BuLi) is a strong organolithium base that effectively performs the halogen-metal exchange at low temperatures.

-

Low Temperature (-78 °C): The reaction is conducted at dry ice/acetone bath temperature to prevent side reactions and decomposition of the highly reactive isoquinolyllithium intermediate.

-

Formylating Agent: N,N-Dimethylformamide (DMF) serves as the source of the formyl group (CHO). The lithium intermediate attacks the carbonyl carbon of DMF.

-

Quenching & Workup: An aqueous workup protonates the intermediate to yield the final aldehyde product.

-

Purification: Column chromatography on silica gel is used to separate the product from unreacted starting materials and byproducts, followed by recrystallization to obtain a high-purity solid.[7]

Step-by-Step Experimental Protocol

This protocol is a representative example based on established literature procedures.[7]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with 5-bromoisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.0 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.9 eq) is added quickly to the reaction mixture.

-

Warming & Quenching: The mixture is stirred at -78 °C for 15 minutes and then allowed to warm to room temperature. The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow solid.[7]

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable precursor in several high-impact research areas.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing compounds with potential therapeutic applications. The isoquinoline scaffold is found in drugs with anticancer, anti-inflammatory, antimicrobial, and CNS-modulating properties.[1][2][3] For example, it can be used to synthesize thiosemicarbazones, a class of compounds evaluated for their antineoplastic activity.[15][16]

-

Fluorescent Probes: The conjugated π-system of the isoquinoline ring makes it a suitable fluorophore. The aldehyde group can be used to tether the molecule to other biological molecules or sensors, enabling its use in creating fluorescent probes for real-time cellular imaging.[1]

-

Materials Science: Isoquinoline derivatives have shown potential in the development of organic electronic materials, including Organic Light-Emitting Diodes (OLEDs).[1] The unique electronic properties of the scaffold can be tuned through chemical modification to enhance the performance of these materials.[1]

Caption: Major application areas for this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard and Precautionary Statements |

| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | Warning [5] | Hazard Statements: • H302: Harmful if swallowed.[5]• H315: Causes skin irritation.[5][6]• H319: Causes serious eye irritation.[5][6]• H335: May cause respiratory irritation.[5][6][17]Precautionary Statements: • P261: Avoid breathing dust.[18]• P280: Wear protective gloves/eye protection.[18]• P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.• P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] |

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), is required. A dust mask (e.g., N95) should be used when handling the powder outside of a fume hood.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] It is recommended to store at refrigerated temperatures (0-8 °C).[1] The compound is noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[6]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the versatile reactivity of its aldehyde group and the privileged nature of its heterocyclic core. Its well-defined physicochemical and spectroscopic properties allow for reliable identification and application in complex synthetic pathways. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of this compound's properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the creation of novel and functional molecules.

References

-

Isoquinoline-5-carboxaldehyde. PubChem. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. [Link]

-

Isoquinoline Reactivity. Thieme. [Link]

-

Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. American Chemical Society Publications. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC, National Center for Biotechnology Information. [Link]

-

Quinoline-5-carbaldehyde. PubChem. [Link]

-

Preparation and Properties of Isoquinoline. SlideShare. [Link]

-

Isoquinoline. Wikipedia. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

ISOQUINOLINE. Ataman Kimya. [Link]

-

Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. ACS Publications. [Link]

-

Isoquinoline IR Spectrum. NIST WebBook. [Link]

-

Isoquinoline Mass Spectrum. NIST WebBook. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. SciELO. [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]

-

Isoquinoline-5-carboxaldehyde (C10H7NO). PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Isoquinoline-5-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinoline-5-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - Isoquinoline-5-carboxaldehyde (C10H7NO) [pubchemlite.lcsb.uni.lu]

- 11. Isoquinoline - Wikipedia [en.wikipedia.org]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. uop.edu.pk [uop.edu.pk]

- 14. Isoquinoline synthesis [organic-chemistry.org]

- 15. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Isoquinoline-5-carbaldehyde (CAS: 80278-67-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isoquinoline-5-carbaldehyde, a pivotal heterocyclic building block in contemporary chemical research and development. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices and to ground the information in authoritative sources, reflecting the expertise and experience of a seasoned practitioner in the field.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde featuring an isoquinoline scaffold. The strategic placement of the formyl group at the C-5 position of the isoquinoline ring system imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a diverse array of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80278-67-7 | |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Yellow to light brown solid/powder | |

| Melting Point | 116-120 °C | |

| Purity | ≥ 96% | |

| Solubility | Soluble in common organic solvents | General Knowledge |

| Storage | Store at 0-8°C |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the formylation of an appropriate isoquinoline precursor. While various methods for the synthesis of the isoquinoline core exist, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, a prevalent laboratory-scale synthesis of the title compound involves the lithiation of a halogenated isoquinoline followed by quenching with an electrophilic formylating agent.[2][3][4][5]

Recommended Synthetic Protocol: Lithiation-Formylation of 5-Bromoisoquinoline

This method offers a reliable and scalable route to this compound. The choice of a strong organolithium base at low temperatures is critical to ensure regioselective metal-halogen exchange over other potential side reactions.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether and tetrahydrofuran (1:1 v/v).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solvent.

-

Addition of 5-Bromoisoquinoline: A solution of 5-bromoisoquinoline in anhydrous tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The causality here lies in DMF acting as a formyl anion equivalent.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a yellow solid.

Caption: Lithiation-Formylation Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its chemical reactivity, undergoing a wide range of transformations characteristic of aromatic aldehydes. These reactions are instrumental in its application as a versatile building block.[1]

Key Reactions of the Aldehyde Group

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. This includes the formation of cyanohydrins, acetals, and imines.

-

Wittig Reaction: Reaction with phosphorus ylides provides a powerful method for the formation of vinylisoquinolines, which are valuable intermediates in organic synthesis.[6][7][8] The stereochemical outcome of the Wittig reaction can be controlled by the choice of ylide and reaction conditions.[8]

-

Condensation Reactions: this compound undergoes condensation reactions with active methylene compounds, such as malonates and nitriles, to yield a variety of substituted alkenes. These reactions are often catalyzed by a base.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to the corresponding alcohol with reducing agents like sodium borohydride.

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10] this compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its derivatives have also been investigated for their potential in treating neurodegenerative diseases.[11]

In materials science, the unique photophysical properties of the isoquinoline nucleus make it an attractive component for fluorescent probes and organic light-emitting diodes (OLEDs).[1] The aldehyde group provides a convenient handle for the introduction of various functionalities to tune the electronic and optical properties of the final materials.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for its use in synthesis. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretations |

| ¹H NMR | The spectrum will show characteristic signals for the aldehyde proton (singlet, downfield shift), and distinct aromatic protons of the isoquinoline ring system. The coupling patterns of the aromatic protons are diagnostic for the 5-substituted isomer. |

| ¹³C NMR | The carbonyl carbon of the aldehyde will appear at a characteristic downfield chemical shift. The spectrum will also display the expected number of signals for the aromatic carbons of the isoquinoline core. |

| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[12] |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the formyl group (CHO) and other characteristic fragmentations of the isoquinoline ring.[13][14][15] |

Standard Analytical Protocol: NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons of the molecule.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical, including this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 0-8°C.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a privileged isoquinoline scaffold and a reactive aldehyde functionality makes it an important precursor for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview, grounded in scientific principles and practical experience, to aid researchers in their endeavors with this important chemical intermediate.

References

-

ResearchGate. Isoquinoline synthesis from 2‐alkynylaldehydes and amines. [Link]

-

RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]

-

RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

PMC - PubMed Central. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

-

PMC - NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

- Unknown Source. Isoquinoline. [No URL provided]

-

MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

-

GCW Gandhi Nagar Jammu. Preparation and Properties of Isoquinoline. [Link]

- Unknown Source. 6. Condensed Five and Six-Membered Heterocyclic Systems Fusion of a benzene ring onto the 2,3-positions of pyridine or pyrrole. [No URL provided]

-

ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

PMC - NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

ResearchGate. EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). [Link]

-

PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

ResearchGate. Selected medicinal, agricultural, and industrial isoquinoline derivatives.. [Link]

-

SpringerLink. Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Link]

-

ResearchGate. Important isoquinoline derivatives discussed in the present review.. [Link]

-

ResearchGate. The Isoquinoline Alkaloids. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of Isoquinoline-5-carbaldehyde derivatives"

An In-Depth Technical Guide to the Biological Activity of Isoquinoline-5-carbaldehyde Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity, thereby serving as a fertile ground for drug discovery. The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are implicated in a vast array of pharmacological activities, from potent anticancer agents to novel antimicrobial and neuroprotective compounds.[1][3][4]

This guide focuses specifically on the derivatives of This compound , a key intermediate that provides a reactive "handle" for synthetic chemists.[5] The aldehyde group at the 5-position is a versatile anchor for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.[5] We will delve into the primary biological activities of these derivatives, elucidating their mechanisms of action, presenting relevant quantitative data, and providing field-proven experimental protocols for their evaluation. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

The antiproliferative effects of isoquinoline derivatives are among their most studied properties.[6] These compounds engage with a variety of molecular targets crucial for cancer cell growth and survival, often exhibiting multifaceted mechanisms of action that include the disruption of signaling pathways, induction of apoptosis, and inhibition of essential enzymes.[6][7]

Mechanism of Action: A Multi-Pronged Attack

Derivatives stemming from this compound have demonstrated efficacy through several key mechanisms:

-

Inhibition of Topoisomerases: Certain derivatives can stabilize the enzyme-DNA complex formed by topoisomerases, leading to DNA strand breaks and triggering apoptosis.[6]

-

Targeting Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[6] Inhibition of this pathway by isoquinoline derivatives can halt cell cycle progression and induce programmed cell death.

-

Microtubule Polymerization Inhibition: Similar to established anticancer agents, some isoquinoline compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their anticancer effects by directly initiating the apoptotic cascade or by arresting the cell cycle at various checkpoints, preventing cancer cells from replicating.[6]

A prominent example involves the synthesis of thiosemicarbazones from this compound. Thiosemicarbazones are known for their metal-chelating properties and have shown significant antineoplastic activity.[8] The condensation of this compound with thiosemicarbazide yields 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide, a compound that has been investigated for its anticancer and antitubercular properties.[3][6]

Visualizing the PI3K/Akt/mTOR Inhibition Pathway

The following diagram illustrates a simplified signaling cascade frequently targeted by isoquinoline derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Quantitative Analysis of Cytotoxicity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazo[2,1-a]isoquinolinones | MCF-7 (Breast) | 16.1 - 19.8 | [9] |

| 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines | Various | 34.9 - 57.6 | [3] |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 40 mg/kg (daily) | [8] |

This table is illustrative. Actual values are highly dependent on the specific derivative and cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Causality and Self-Validation: The inclusion of positive and negative controls is non-negotiable for validating the assay. The negative control establishes the 100% viability baseline, while the positive control confirms that the assay system can detect a cytotoxic response. A dose-response curve is essential to demonstrate that the observed effect is dependent on the compound concentration.

Section 2: Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Isoquinoline derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[3][10][11]

Spectrum of Activity and Mechanisms

Isoquinoline compounds have demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] Their antifungal properties are also notable.[10]

Mechanism of Action: Preliminary studies suggest that alkynyl isoquinolines exert their effect by disrupting fundamental cellular processes in bacteria:

-

Cell Wall Biosynthesis: Perturbation of the bacterial cell wall synthesis pathway is a primary mechanism, leading to loss of structural integrity and cell lysis.[12]

-

Nucleic Acid Biosynthesis: Inhibition of DNA or RNA synthesis is another key pathway, halting bacterial replication and protein production.[12]

A significant advantage of some of these derivatives is their ability to clear intracellular bacteria (e.g., MRSA within macrophages), a feat that established antibiotics like vancomycin often fail to achieve.[12]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness.

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Alkynyl Isoquinolines | S. aureus | 0.5 | [12] |

| Halogenated Phenyl Carbamate THIQs | Various Bacteria | Not specified, but "remarkable" activity | [10] |

| Chlorinated Ester THIQs | Various Fungi | Not specified, but "greatest" activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

-

Validation: The positive control must show clear bacterial growth, and the negative control must remain clear. This ensures the bacteria were viable and the broth was not contaminated.

Visualizing the Antimicrobial Workflow

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 3: Neuroprotective and Central Nervous System (CNS) Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential in the context of neurodegenerative diseases.[13][14] Their neuroprotective effects are often attributed to their ability to mitigate the underlying pathological processes common to diseases like Alzheimer's and Parkinson's.[13]

Mechanisms of Neuroprotection

The neuroprotective activity of these compounds is multifaceted:

-

Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Isoquinoline derivatives can suppress the production of pro-inflammatory mediators in microglial cells, often by inhibiting the MAPKs/NF-κB signaling pathway.[15][16]

-

Antioxidant Activity: Oxidative stress contributes significantly to neuronal damage. These compounds can reduce oxidative stress, scavenge free radicals, and enhance the activity of endogenous antioxidant enzymes like SOD and CAT.[15]

-

Regulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a key factor in neuronal apoptosis. Certain isoquinoline alkaloids can inhibit calcium overload, thereby protecting neurons.[15][17]

-

Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease.[18]

Notable CNS Activities

Beyond general neuroprotection, specific derivatives have been synthesized and evaluated for their potential as anxiolytic, antidepressant, and antipsychotic agents.[19] This activity is often achieved through the modulation of multiple CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[19] For instance, certain isoquinoline-sulfonamides display a multi-receptor profile, acting as antagonists at 5-HT₂ₐ, 5-HT₇, and D₂ receptors, which contributes to their antipsychotic and antidepressant-like effects in preclinical models.[19]

Section 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in a multitude of diseases. Isoquinoline derivatives have been identified as potent inhibitors of key inflammatory pathways.

Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production. A series of isoquinolin-1-ones and related derivatives were shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes stimulated by lipopolysaccharide (LPS).[20] TNF-α is a critical cytokine that drives inflammatory responses. By reducing its levels, these compounds can effectively dampen the inflammatory cascade. As mentioned previously, this action is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[16]

In Vivo Efficacy

The translation of in vitro findings to in vivo models is a critical step in drug development. Promising isoquinoline derivatives have been tested in animal models of inflammation. For example, a potent TNF-α inhibitor was evaluated in a mouse model of pulmonary inflammation, where it successfully reduced TNF-α levels in bronchoalveolar lavage fluid by approximately 50% compared to controls, highlighting its potential as a therapeutic anti-inflammatory agent.[20]

Section 5: Other Notable Biological Activities

The versatility of the isoquinoline scaffold extends to several other therapeutic areas:

-

Antiviral Activity: Isoquinoline alkaloids and their derivatives interfere with multiple pathways crucial for viral replication, including NF-κB and MAPK/ERK signaling.[21] They have been investigated for activity against a range of viruses, including HIV, HSV, and even SARS-CoV-2.[21][22]

-

Antidiabetic Properties: Certain aminothiazole-based isoquinoline derivatives have shown promising antidiabetic activity by inhibiting pancreatic α-amylase.[9] In vivo studies in diabetic rats confirmed an antihyperglycemic effect, demonstrating a reduction in blood glucose levels.[9]

-

Platelet Aggregation Inhibition: Some pyrimido[2,1-a]isoquinolin-4-one derivatives inhibit platelet phosphodiesterase activity. This leads to an elevation in intracellular cAMP levels, which in turn inhibits calcium rise and fibrinogen binding, ultimately preventing platelet aggregation.[23]

Conclusion: A Scaffold of Continuing Promise

The derivatives of this compound represent a rich and diverse class of bioactive molecules. The reactive aldehyde group provides an accessible synthetic entry point to a vast chemical space, allowing for the fine-tuning of pharmacological properties. From potent and multi-targeted anticancer agents to novel antimicrobials capable of combating resistant strains and neuroprotective compounds that address the core pathologies of degenerative diseases, this scaffold continues to be a source of significant therapeutic innovation. The continued exploration of SAR, elucidation of complex biological mechanisms, and application of robust preclinical evaluation protocols will undoubtedly unlock the full potential of these remarkable compounds in the future of drug discovery.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved from [Link]

-

Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved from [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed. Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). Retrieved from [Link]

-

Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Retrieved from [Link]

-

Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]

-

(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. (2025). ResearchGate. Retrieved from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI. Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI. Retrieved from [Link]

-

Neuroprotective mechanism of isoquinoline alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]

-

The Isoquinoline Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinolines 5a–8 and isoquinolines 9a–10b evaluated for inhibition of BOLm. (n.d.). ResearchGate. Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. Retrieved from [Link]

-

Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. Retrieved from [Link]

-

Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). PubMed. Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PMC. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025). ResearchGate. Retrieved from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports (RSC Publishing). Retrieved from [Link]

-

Isoquinoline.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (n.d.). PubMed. Retrieved from [Link]

-

Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019). PubMed. Retrieved from [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. Retrieved from [Link]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-5-carbaldehyde and its Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential. Among these, isoquinoline-5-carbaldehyde stands out as a critical synthetic intermediate for the development of novel anti-cancer agents. While direct and extensive research on the mechanism of action of this compound itself is limited, its derivatives, particularly the thiosemicarbazones, have demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound and its derivatives in cancer cells. We will delve into the structure-activity relationships, the role of metal chelation, induction of oxidative stress, and the modulation of key signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers to investigate the anti-cancer properties of this class of compounds, alongside visual representations of the pertinent molecular pathways and experimental workflows.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline alkaloids, naturally occurring or synthetically derived, have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[1][2] The rigid, planar structure of the isoquinoline ring system allows for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery. Compounds based on this framework have been shown to exert their anti-neoplastic effects through various mechanisms, such as inducing apoptosis and cell cycle arrest, inhibiting key enzymes like topoisomerase, and modulating critical signaling cascades including the PI3K/Akt/mTOR pathway.[3][4]

This compound, while primarily known as a versatile building block in organic synthesis, is a key precursor for a range of bioactive molecules.[5] Its derivatives, especially those incorporating a thiosemicarbazone moiety, have emerged as potent anti-cancer agents, underscoring the latent therapeutic potential of the parent aldehyde.[3][6][7] This guide will explore the mechanistic landscape of these compounds, with a focus on providing a foundational understanding for future research and drug development endeavors.

The Emergence of this compound Derivatives as Anti-Cancer Agents

The primary anti-cancer relevance of this compound currently lies in its role as a scaffold for more complex and potent derivatives. The aldehyde functional group at the 5-position provides a reactive handle for the synthesis of a variety of compounds, most notably thiosemicarbazones.

Isoquinoline Thiosemicarbazones: A Paradigm of Potent Cytotoxicity

The condensation of this compound with thiosemicarbazide yields 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide.[3] While this specific compound was initially investigated for other therapeutic properties, the broader class of α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) has been extensively studied for its anti-cancer activities.[6][7] These compounds often exhibit low nanomolar IC50 values against a variety of cancer cell lines, including those of pancreatic, lung, prostate, and hematological origin.[6][8]

A key feature of many HCTs is that their anti-cancer activity is significantly potentiated by the presence of physiological levels of copper.[6][7] This suggests that the mechanism of action is intrinsically linked to their ability to chelate metal ions.

Core Mechanisms of Action

The cytotoxic effects of this compound derivatives can be attributed to a multi-pronged attack on cancer cell physiology, primarily revolving around metal ion chelation, induction of reactive oxygen species (ROS), and disruption of critical cellular processes.

Metal Ion Chelation and Redox Cycling

Isoquinoline thiosemicarbazones are potent metal chelators, particularly for copper and iron. Upon entering a cancer cell, these ligands can bind with intracellular copper (Cu²⁺) to form stable complexes. These complexes are redox-active and can participate in futile redox cycling, leading to the generation of highly toxic reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[6]

The resulting state of severe oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[6][9]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common endpoint for cells treated with isoquinoline derivatives.[2][3] This can be initiated through multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: The excessive ROS production disrupts the mitochondrial electron transport chain and leads to mitochondrial dysfunction.[6] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: While less commonly reported for this specific subclass, some isoquinoline alkaloids can modulate death receptor signaling, such as the TNF-related apoptosis-inducing ligand (TRAIL) pathway.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, isoquinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[2][3] Depending on the specific derivative and cell type, arrest can occur at various phases of the cell cycle, such as G2/M or S phase.[3][9] This prevents the cancer cells from completing cell division, thereby inhibiting tumor growth.

Inhibition of Key Signaling Pathways

The broader class of isoquinoline alkaloids is known to interfere with pro-survival signaling pathways that are often hyperactive in cancer cells. A key target is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[3] Inhibition of this pathway by isoquinoline derivatives can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is not yet available, general trends can be inferred from the broader class of isoquinoline-based anti-cancer agents.

-

The Position of the Aldehyde/Substituent: The substitution pattern on the isoquinoline ring is critical for activity. Studies on different isomers of fluoro-substituted isoquinoline carboxaldehyde thiosemicarbazones have shown that the position of the fluorine atom significantly impacts potency.[6] This highlights that the electronic and steric properties at different positions of the isoquinoline ring are key determinants of biological activity.

-

The Nature of the Side Chain: The thiosemicarbazone moiety is clearly a key pharmacophore for the potent anti-cancer activity observed in many derivatives. Modifications to this side chain, such as methylation, can further enhance potency.[6][8]

-

Overall Molecular Properties: Factors such as lipophilicity, which influences cell permeability, and the ability to adopt a planar conformation, which can facilitate DNA intercalation for some derivatives, are also important for anti-cancer activity.[4]

Experimental Protocols for Evaluation

For researchers aiming to investigate the anti-cancer properties of this compound or its novel derivatives, a systematic series of in vitro assays is recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.